molecular formula C9H10O3 B048926 2'-Hydroxy-5'-methoxyacetophenone CAS No. 705-15-7

2'-Hydroxy-5'-methoxyacetophenone

Cat. No. B048926
Key on ui cas rn: 705-15-7
M. Wt: 166.17 g/mol
InChI Key: MLIBGOFSXXWRIY-UHFFFAOYSA-N
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Patent
US08524725B2

Procedure details

To a solution of methylmagnesium bromide (221 ml, 665 mmol) in 800 ml THF at 0° C. was added 1-(2-hydroxy-5-methoxy-phenyl)-ethanone (20.21 g, 302 mmol) in portions over 30 min. The mixture was allowed to warm to room temperature. After 16 h the mixture was quenched by the slow addition of 10% NH4Cl, carefully acidified to pH=1 (slow addition) with concentrated HCl and extracted with Et2O. The combined organics were washed with H2O, washed with brine, died over MgSO4, filtered and concentrated in vacuo to give 2-(1-hydroxy-1-methyl-ethyl)-4-methoxy-phenol (50.57 g, 100%) as a tan solid.
Quantity
221 mL
Type
reactant
Reaction Step One
Quantity
20.21 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Br.[OH:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:6]=1[C:13](=[O:15])[CH3:14]>C1COCC1>[OH:15][C:13]([C:6]1[CH:7]=[C:8]([O:11][CH3:12])[CH:9]=[CH:10][C:5]=1[OH:4])([CH3:1])[CH3:14]

Inputs

Step One
Name
Quantity
221 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
20.21 g
Type
reactant
Smiles
OC1=C(C=C(C=C1)OC)C(C)=O
Name
Quantity
800 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 16 h the mixture was quenched by the slow addition of 10% NH4Cl
Duration
16 h
ADDITION
Type
ADDITION
Details
carefully acidified to pH=1 (slow addition) with concentrated HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
WASH
Type
WASH
Details
The combined organics were washed with H2O
WASH
Type
WASH
Details
washed with brine
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC(C)(C)C1=C(C=CC(=C1)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 50.57 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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